Balanced Dual AURKA/B Inhibition: Selectivity Profile vs. Isoform-Selective Inhibitors
Aurora kinase inhibitor-9 (compound 9d) exhibits a balanced dual AURKA/B inhibition profile with an IC50 ratio (Aurora A:Aurora B) of 0.093:0.09 μM, representing an approximately 1.03:1 balance [1]. This contrasts sharply with selective Aurora A inhibitors such as MLN8237 (Alisertib, IC50 1.2 nM for Aurora A, >200-fold selectivity over Aurora B) and Aurora B-selective inhibitors such as AZD1152-HQPA (1000-fold selectivity for Aurora B over Aurora A) [2]. Unlike VX-680 (Tozasertib), a pan-Aurora inhibitor with IC50 values of 0.0006 μM (A), 0.018 μM (B), and 0.0046 μM (C) showing 30-fold variation [3], compound 9d provides near-equivalent potency across A and B isoforms, offering a distinct pharmacological tool for investigating combined AURKA/B pathway effects without the confounding variable of isoform preference.
| Evidence Dimension | Aurora A vs. Aurora B IC50 ratio (selectivity index) |
|---|---|
| Target Compound Data | Aurora A IC50 = 0.093 μM; Aurora B IC50 = 0.09 μM (ratio ≈ 1.03:1) |
| Comparator Or Baseline | MLN8237: >200:1 (A-selective); AZD1152-HQPA: ~0.001:1 (B-selective); VX-680: ~0.033:1 (A-preferring pan-inhibitor) |
| Quantified Difference | Balanced dual inhibition (≈1:1) vs. ≥200-fold selectivity (MLN8237/AZD1152) vs. ~30-fold variation (VX-680) |
| Conditions | Biochemical kinase inhibition assays; ATP concentrations not specified in available datasheets |
Why This Matters
Procurement of Aurora kinase inhibitor-9 enables experiments requiring simultaneous AURKA and AURKB inhibition without the confounding variable of isoform selectivity, a profile not achievable with selective inhibitors or pan-inhibitors showing significant isoform bias.
- [1] TargetMol. Aurora kinase inhibitor-9 (compound 9d) Product Datasheet. CAS 2419107-09-6. View Source
- [2] ScienceDirect Topics. AZD1152-HQPA (Barasertib) Pharmacology Profile. View Source
- [3] ScienceDirect Topics. VX-680 (Tozasertib, MK-0457) Aurora Kinase Inhibitor Profile. View Source
